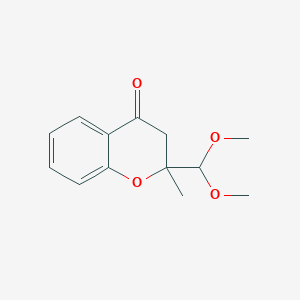

![molecular formula C21H26N2O2 B2719741 Methyl 3-amino-2-[(4-benzylpiperidino)methyl]benzenecarboxylate CAS No. 860783-81-9](/img/structure/B2719741.png)

Methyl 3-amino-2-[(4-benzylpiperidino)methyl]benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-amino-2-[(4-benzylpiperidino)methyl]benzenecarboxylate” is a chemical compound with the molecular formula C21H26N2O2 and a molecular weight of 338.44 . It is also known as "methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate" .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C21H26N2O2 . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would include factors such as solubility, melting point, boiling point, and reactivity. Unfortunately, these specific details are not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Palladium-catalyzed Reactions

The use of palladium-catalyzed methylation and arylation in the modification of simple carboxylic acids has been demonstrated. This process facilitates the insertion into sp3 β-C−H bonds of aliphatic acids, offering a pathway for functionalization via C−H activation/C−C coupling sequences using phenylboronate, methylboronic acid, or Aryl iodides (R. Giri et al., 2007).

Crystal Structure Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, highlights the significance of intra- and intermolecular N-H···O hydrogen bonds in stabilizing the structure, contributing to understanding the behavior of similar compounds (Vasu et al., 2004).

Phase-transfer Catalysis

Investigations into the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts have been conducted. This method yields chiral compounds with potential biological activity, leveraging mild conditions and moderate enantioselectivity (Yaomin Wang et al., 2018).

Synthesis of Pyridothienopyrimidines

A study on the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates through Thorpe-Ziegler reaction has revealed a method for creating substituted pyridothienopyrimidines. This research contributes to the development of new compounds with potential applications in pharmaceuticals (M. I. Medvedeva et al., 2010).

Antimicrobial Activity Studies

A series of compounds synthesized from the starting material 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione showed promising antimicrobial activity. This research suggests potential applications of similar structures in developing new antimicrobial agents (M. Ghorab et al., 2017).

Enantioselective Ethylation

The catalysis of enantioselective ethylation of aryl aldehydes to secondary alcohols using optically active aminonaphthol demonstrates the potential for synthesizing highly enantioselective compounds. Such methodologies have wide-reaching implications for the synthesis of chiral pharmaceuticals (D. X. Liu et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-21(24)18-8-5-9-20(22)19(18)15-23-12-10-17(11-13-23)14-16-6-3-2-4-7-16/h2-9,17H,10-15,22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPACUKJYKRIDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)CN2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2719661.png)

![4-[(4-Methoxyphenyl)amino]butanoic acid](/img/structure/B2719662.png)

![1-{1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2719663.png)

![7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2719665.png)

![4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide](/img/structure/B2719668.png)

![Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2719672.png)

![(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide](/img/structure/B2719674.png)

![1-(2,6-dimethylmorpholino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2719675.png)

![1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2719678.png)